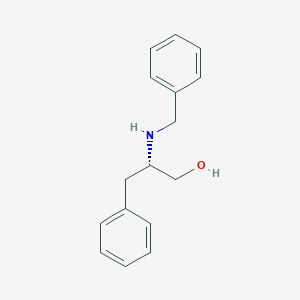

(S)-2-benzylamino-3-phenyl-1-propanol

Description

Significance of Enantiopure Alcohols and Amines

Enantiopure alcohols and amines are fundamental building blocks in the synthesis of a wide range of chemical products, from agrochemicals to pharmaceuticals. mdpi.com The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For a chiral molecule, one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance.

The synthesis of enantiomerically pure alcohols and amines has been a major focus of research, leading to the development of numerous methodologies. These include enzymatic resolutions, asymmetric hydrogenation, and the use of chiral auxiliaries and catalysts. researchgate.netmdpi.com Biocatalytic methods, for instance, utilize enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired compound in high enantiomeric purity. researchgate.net Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Role of (S)-2-benzylamino-3-phenyl-1-propanol as a Chiral Scaffold

This compound, also known as (S)-N-benzylphenylalaninol, is a chiral amino alcohol derived from the naturally occurring amino acid L-phenylalanine. Its structure, featuring a benzyl (B1604629) group on the nitrogen atom, a phenyl group, and a primary alcohol, makes it an attractive scaffold for various applications in asymmetric synthesis. While detailed research on the direct application of this compound as a chiral ligand is not extensively documented in publicly available literature, its structural motifs are present in highly successful chiral auxiliaries and ligands.

The closely related N,N-dibenzyl derivative, (S)-2-(dibenzylamino)-3-phenyl-1-propanol, serves as a precursor to (S)-2-(dibenzylamino)-3-phenylpropanal. This chiral aldehyde has been effectively used as a chiral auxiliary, demonstrating high levels of stereocontrol in nucleophilic addition reactions. This suggests the inherent potential of the N-benzylphenylalaninol backbone to create a well-defined chiral environment.

The effectiveness of chiral amino alcohols as ligands in asymmetric catalysis is often demonstrated in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones. For instance, various N-alkylated norephedrine (B3415761) derivatives, which share the β-amino alcohol structural feature, have been shown to be effective catalysts in the addition of diethylzinc (B1219324) to aldehydes.

To illustrate the potential of the this compound scaffold, the following data tables present results from studies on closely related chiral amino alcohol ligands in two key asymmetric transformations.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohols

| Ligand/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| N,N-di-n-butylnorephedrine | Hexane | 0 | 95 | 94 |

| 1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | Hexane | 0 | 98 | 96 |

| N,N-diallylnorephedrine | Hexane | 0 | 92 | 90 |

This table presents data for chiral amino alcohols structurally related to this compound to illustrate the potential of this class of compounds as catalysts in the enantioselective addition of diethylzinc to benzaldehyde.

Table 2: Asymmetric Borane Reduction of Prochiral Ketones using a Chiral Amino Alcohol-Derived Reagent

| Ketone | Product Alcohol | Optical Purity (%) |

| Acetophenone | 1-Phenylethanol | 97 |

| Propiophenone | 1-Phenyl-1-propanol | 95 |

| Butyrophenone | 1-Phenyl-1-butanol | 96 |

This table showcases the high optical purities achieved in the asymmetric reduction of various ketones using a polymer-supported chiral amino alcohol reagent, highlighting the effectiveness of the amino alcohol scaffold in inducing enantioselectivity. psu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDBXYWIPUULZ-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Benzylamino 3 Phenyl 1 Propanol

Historical and Contemporary Synthetic Approaches

Historically, the synthesis of chiral amino alcohols like (S)-2-benzylamino-3-phenyl-1-propanol has heavily relied on the use of readily available, enantiomerically pure starting materials from the chiral pool. One of the most common and enduring methods involves the N-alkylation of L-phenylalaninol ((S)-2-amino-3-phenyl-1-propanol). L-phenylalaninol itself is easily derived from the natural amino acid L-phenylalanine, making this a convenient and cost-effective approach that ensures the desired stereochemistry at the C2 position.

Contemporary approaches continue to utilize this strategy but have also explored other avenues, including the development of more efficient and selective methods. These modern techniques aim to improve yields, reduce reaction times, and employ milder conditions. Furthermore, there is a growing emphasis on catalytic methods to enhance the sustainability of the synthesis.

A prevalent contemporary method involves the direct N-benzylation of L-phenylalaninol using benzyl (B1604629) bromide in the presence of a base such as potassium carbonate. This straightforward SN2 reaction provides the target compound in good yields. Another established route proceeds through the dibenzylation of L-phenylalanine to form benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate, which is then reduced to (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. While this intermediate is the dibenzylated analogue, it highlights a common strategy in amino alcohol synthesis. Subsequent selective debenzylation would be required to obtain the target mono-benzylated product, though this final step is less commonly detailed in direct synthetic procedures for this compound.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the chiral center. Several strategies have been employed to achieve high enantiomeric purity.

Reductive Amination Pathways

Reductive amination offers a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, a theoretical pathway would involve the reaction of a suitable keto-alcohol precursor with benzylamine (B48309), followed by reduction of the resulting imine. For instance, the reductive amination of 1-hydroxy-3-phenyl-2-propanone with benzylamine would yield the racemic product. To achieve the desired (S)-enantiomer, an asymmetric reduction of the intermediate imine would be necessary, employing a chiral reducing agent or a catalyst. While a powerful tool, specific examples of this pathway being the primary choice for synthesizing this particular molecule are not as prevalent as methods starting from L-phenylalaninol. A related reaction is the reductive amination of phenylpyruvic acid to produce phenylalanine, demonstrating the utility of this transformation in generating the core amino acid structure.

Enantioselective Reduction of Precursors

A key stereoselective strategy involves the asymmetric reduction of a prochiral ketone precursor. For the synthesis of this compound, this would entail the enantioselective reduction of 2-(benzylamino)-1-hydroxy-3-phenyl-2-propanone. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS reagents) or chiral metal hydrides, can facilitate the formation of the desired (S)-alcohol. Transition metal-catalyzed asymmetric hydrogenation is another powerful technique, often employing ruthenium or rhodium complexes with chiral ligands to achieve high enantioselectivity. This approach is advantageous as it creates the chiral center in the reduction step, but it requires the synthesis of the appropriate prochiral ketone precursor.

Chiral Resolution Techniques

When a synthetic route produces a racemic mixture of 2-benzylamino-3-phenyl-1-propanol, chiral resolution can be employed to separate the enantiomers. This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. rsc.orgwikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org Once separated, the desired enantiomer of the salt is treated with a base to liberate the pure this compound. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemate, unless the undesired enantiomer can be racemized and recycled.

Organocatalytic Routes

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral small organic molecules can catalyze enantioselective transformations under mild conditions. For the synthesis of this compound, an organocatalytic approach could potentially be applied to the asymmetric reductive amination of a keto-precursor or the enantioselective alkylation of an amine. While general methods for the organocatalytic synthesis of chiral amines and amino alcohols are being developed, specific applications for the direct synthesis of this compound are not yet widely reported in the literature.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

For the common N-benzylation of L-phenylalaninol, the selection of the base and solvent can significantly impact the reaction efficiency. The use of a solid-supported base like potassium carbonate can simplify the workup procedure. The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.

Below are interactive data tables summarizing typical reaction conditions for the synthesis of this compound and a related dibenzylated precursor.

Table 1: Synthesis of (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol from Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate

| Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

| Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | Lithium aluminum hydride | Diethyl ether | Room Temperature | 16 hours | High |

Table 2: Synthesis of this compound via N-benzylation of L-phenylalaninol

| Precursor | Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

| (S)-2-amino-3-phenyl-1-propanol | Benzyl bromide | Potassium carbonate | 96% Ethanol/Water | Reflux | 0.5 hours | Good |

These tables highlight that different synthetic strategies require careful consideration and optimization of their respective reaction parameters to achieve the desired outcome efficiently.

Atom Economy and Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of waste, minimization of energy consumption, and use of sustainable resources. primescholars.comwjpmr.com A core tenet of this philosophy is atom economy, a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov High atom economy is characteristic of processes that minimize byproduct formation, a key goal for sustainable chemical manufacturing. nih.gov

Analysis of Synthetic Pathways

Traditional chemical syntheses of chiral amino alcohols often involve multi-step processes with stoichiometric reagents that result in significant waste and poor atom economy. rsc.orgnih.gov For instance, a common route to N-benzylated amino alcohols involves the reduction of an N-protected amino acid derivative. The reduction of a carboxyl group using a stoichiometric metal hydride reagent like lithium aluminum hydride (LiAlH₄) is effective but demonstrates very low atom economy. jocpr.comorgsyn.org This process generates substantial amounts of inorganic salt waste during workup, which presents disposal challenges and adds to the environmental burden.

An alternative and more atom-economical approach is the direct N-alkylation of a pre-existing chiral amino alcohol, such as (S)-2-amino-3-phenylpropanol, with a benzylating agent like benzyl bromide. orgsyn.org While this method is more direct, it still generates stoichiometric salt byproducts (e.g., potassium bromide). Further green improvements to such alkylations include the use of solvent-free conditions assisted by ultrasound, which can enhance reaction rates and yields while eliminating the need for solvents. researchgate.netlp.edu.ua Another sustainable strategy is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents, producing only water as a byproduct and thus exhibiting very high atom economy. researchgate.netnih.gov

Biocatalysis: A Greener Frontier

The most significant advancements in the green synthesis of chiral amino alcohols, including phenylalaninol derivatives, have been achieved through biocatalysis. rsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and typically in aqueous media, drastically reducing the energy consumption and hazardous solvent use associated with traditional organic synthesis. nih.govfrontiersin.org

Several enzymatic strategies are applicable for the synthesis of this compound with high atom economy and enantioselectivity:

Reductive Amination: Engineered amine dehydrogenases (AmDHs) and transaminases (Tams) can catalyze the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. frontiersin.orgnih.gov This approach is highly atom-economical, particularly when using ammonia (B1221849) or a simple amine donor, as the main byproduct is water. nih.gov Cascade reactions, where multiple enzymes work in sequence in a single pot, can convert simple, bio-based feedstocks like L-phenylalanine into the desired chiral amino alcohol, avoiding the isolation of intermediates and minimizing waste. rsc.orgnih.gov

Catalytic Hydrogenation: While a chemical method, catalytic hydrogenation of the corresponding imine is a green and efficient route for preparing amino alcohols. jocpr.com This method has a high atom economy, with molecular hydrogen as the reductant, and avoids the metal waste associated with hydride reagents. The use of recyclable catalysts like Raney Nickel further enhances the sustainability of this process. google.com

The table below provides a comparative overview of different synthetic methodologies based on green chemistry principles.

| Synthetic Route | Key Reagents/Catalysts | Solvents | Key Byproducts | Atom Economy & Green Chemistry Considerations |

| Reduction of N-protected Amino Acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Aluminum salts, lithium salts | Poor: Stoichiometric use of metal hydride generates large amounts of inorganic waste. Requires protecting group steps. jocpr.comorgsyn.org |

| Direct N-Alkylation | Benzyl bromide, Potassium carbonate | Ethanol, Water | Potassium bromide | Moderate: More direct than the reduction route, but still generates stoichiometric salt waste. orgsyn.org Greener variations exist. researchgate.net |

| Catalytic Hydrogenation | H₂, Raney Nickel | Alcohols, Water | None (in ideal reaction) | High: Highly atom-economical. The catalyst can often be recycled. Avoids stoichiometric waste. google.com |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) or Transaminase (TAm), Amine Donor, Cofactor regeneration system | Aqueous buffer | Water, byproduct from amine donor (e.g., acetone (B3395972) from isopropylamine) | Excellent: High enantioselectivity, mild reaction conditions (low energy), uses water as a solvent, and enzymes are biodegradable. rsc.orgfrontiersin.org |

By prioritizing biocatalytic and catalytic hydrogenation routes, the synthesis of this compound can align more closely with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes. rsc.orgjocpr.com

Derivatization and Structural Modifications of S 2 Benzylamino 3 Phenyl 1 Propanol

Synthesis of Novel Derivatives

The functional groups of (S)-2-benzylamino-3-phenyl-1-propanol—the secondary amine and the primary hydroxyl group—are the primary sites for derivatization. Various synthetic strategies have been developed to modify these groups, leading to a diverse range of derivatives.

The nitrogen atom in this compound can be readily functionalized through alkylation or acylation. These modifications are fundamental in synthesizing chiral ligands and catalysts, as the substituents on the nitrogen atom can significantly influence the steric and electronic environment of the molecule.

N-Alkylation involves the introduction of an additional alkyl or arylmethyl group to the nitrogen atom, typically yielding a tertiary amine. A common strategy is the reaction with an alkyl halide in the presence of a base. For instance, the synthesis of (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol can be achieved by reacting (S)-2-amino-3-phenyl-1-propanol with excess benzyl (B1604629) bromide and a base like potassium carbonate. rsc.org More advanced and atom-economical methods utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. These reactions, often catalyzed by ruthenium or iridium complexes, proceed with high selectivity for mono-N-alkylation and generate water as the only byproduct, representing a greener alternative to traditional methods.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically accomplished by reacting the parent amino alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This reaction is generally high-yielding and allows for the incorporation of a wide variety of functional groups, which can alter the molecule's properties, such as its coordination ability or biological activity.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K₂CO₃) | Tertiary Amine (e.g., N,N-dibenzyl derivative) | Classical, high-yielding method. rsc.org |

| N-Alkylation | Alcohol, Ruthenium Catalyst | Mono-N-alkylated Amine | Atom-economical, green (water byproduct), excellent stereochemical retention. |

| N-Acylation | Acyl Chloride or Acid Anhydride, Base | N-Acyl Derivative (Amide) | Versatile for introducing diverse functional groups. |

The primary hydroxyl group is another key site for modification. O-functionalization can be used to introduce protecting groups, alter solubility, or provide a new point of attachment for further molecular elaboration.

Etherification , the conversion of the alcohol to an ether, is a common O-functionalization strategy. The Williamson ether synthesis is a classic method, involving the deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or arylmethyl groups. Other modern methods for ether synthesis include palladium-catalyzed allylation with non-derivatized allylic alcohols and Ni-catalyzed hydroalkoxylation of 1,3-dienes, which offer high regioselectivity under mild conditions. nih.gov These advanced catalytic methods expand the range of accessible ether derivatives.

The 1,2-amino alcohol motif in this compound is a valuable precursor for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, such as oxazolidines and oxazolines. These cyclic structures are prevalent in chiral ligands and pharmacologically active molecules.

The formation of an oxazolidine ring can be achieved by reacting the amino alcohol with an aldehyde or a ketone. This condensation reaction typically proceeds under mild conditions and forms a five-membered ring containing both the nitrogen and oxygen atoms from the parent molecule. The stereochemistry of the parent compound is transferred to the newly formed heterocyclic ring. organic-chemistry.org

Oxazolines are another important class of heterocycles synthesized from 1,2-amino alcohols. A common method involves a two-step process: first, N-acylation of the amino alcohol, followed by a dehydrative cyclization of the resulting N-(2-hydroxyethyl)amide. mdpi.com This cyclization can be promoted by various reagents, including triflic acid, which activates the hydroxyl group, leading to ring closure with water as the only byproduct. mdpi.com Microwave-assisted protocols have also been developed to access chiral oxazolines rapidly and efficiently from amino alcohols and nitriles. rsc.org

| Cyclic Structure | Reactant | General Method | Significance |

|---|---|---|---|

| Oxazolidine | Aldehyde or Ketone | Condensation/Cyclization | Transfers chirality to a new heterocyclic ring. organic-chemistry.org |

| Oxazoline (B21484) | Carboxylic Acid Derivative (e.g., nitrile or acyl chloride) | N-acylation followed by dehydrative cyclization | Forms key components of widely used chiral ligands (e.g., BOX, PHOX). researchgate.net |

Rational Design of this compound Derivatives for Specific Applications

The derivatization of this compound is often not arbitrary but is guided by the principles of rational design to create molecules with specific, enhanced functionalities.

Asymmetric Catalysis: A primary application is in the field of asymmetric catalysis. The parent amino alcohol and its derivatives serve as chiral ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For example, similar β-dialkylamino alcohols are highly effective catalysts for the enantioselective addition of dialkylzincs to aldehydes. acs.org By systematically modifying the substituents on the nitrogen (N-alkylation/acylation) or oxygen (O-functionalization), chemists can fine-tune the steric bulk and electronic properties of the ligand. This tuning is critical for optimizing the enantioselectivity and reactivity of the catalyst for a specific transformation. The formation of bidentate ligands through cyclization (e.g., to form oxazolines) is a powerful strategy to create more rigid and effective catalysts for a wide range of asymmetric reactions.

Medicinal Chemistry: In drug discovery, derivatives are designed to improve biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies guide this process. For instance, a synthetic pathway to a novel scaffold, such as a 1,4-benzoxazine, might be developed, followed by the creation of a library of derivatives by varying substituents on the aromatic rings. These derivatives are then tested for their biological activity (e.g., anti-proliferative effects), and the results are used to build a model of which structural features are beneficial for the desired activity. Although not a drug itself, derivatives of this compound could be designed as chiral intermediates for the synthesis of complex active pharmaceutical ingredients.

Applications of S 2 Benzylamino 3 Phenyl 1 Propanol in Asymmetric Organic Synthesis

As a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The inherent chirality of the auxiliary creates a diastereomeric intermediate that favors the formation of one stereoisomer over another. For this strategy to be effective, the auxiliary must be easily attached, effectively control the stereochemical outcome, and be readily cleaved and recovered after the transformation.

While (S)-2-benzylamino-3-phenyl-1-propanol itself is the precursor, its derivative, (S)-2-(dibenzylamino)-3-phenylpropanal, has been effectively utilized as a chiral auxiliary in the asymmetric synthesis of 2-substituted alcohols. researchgate.netnih.gov This aldehyde is prepared in high yield from L-phenylalanine, and its utility hinges on the high degree of stereocontrol it exerts on nucleophilic additions to its aldehyde group. researchgate.net

The core principle of using (S)-2-(dibenzylamino)-3-phenylpropanal as a chiral auxiliary lies in its ability to direct the facial attack of a nucleophile. The bulky dibenzylamino and phenyl groups create a sterically hindered environment around the aldehyde, forcing the incoming nucleophile to approach from the less hindered face. This results in a high level of 1,2-stereocontrol during the formation of the new stereocenter.

This strategy has been successfully applied to the addition of various nucleophiles, including vinyl anion equivalents. The addition of these nucleophiles proceeds with high diastereoselectivity, which can then be translated into remote 1,4-stereocontrol through a stereospecific rearrangement. researchgate.net The effectiveness of this asymmetric induction is demonstrated by the high diastereomeric ratios achieved in these addition reactions.

| Nucleophile (R-M) | Product Diastereomeric Ratio (anti:syn) |

| Vinylmagnesium bromide | >95:5 |

| (E)-1-Propenyllithium | >95:5 |

| 2-Lithiofuran | >95:5 |

| 2-Lithiothiophene | >95:5 |

Table 1: Diastereoselectivity in the addition of organometallic nucleophiles to (S)-2-(dibenzylamino)-3-phenylpropanal. researchgate.net

A crucial aspect of chiral auxiliary-mediated synthesis is the ability to remove the auxiliary from the product without racemization and, ideally, to recover it for reuse. For products derived from (S)-2-(dibenzylamino)-3-phenylpropanal, a robust cleavage protocol has been established. researchgate.net

The process involves two main steps:

Ozonolysis: The product from the nucleophilic addition, which contains a carbon-carbon double bond from the vinyl nucleophile, is treated with ozone. This cleaves the double bond, transforming the auxiliary-bound portion of the molecule.

Reductive Work-up: Following ozonolysis, a reductive work-up, for example with sodium borohydride, is performed. This step yields the desired, enantiomerically pure 2-substituted alcohol product.

As a Chiral Ligand in Transition Metal Catalysis

Chiral β-amino alcohols, including derivatives of L-phenylalanine, are a prominent class of ligands in transition metal-catalyzed asymmetric reactions. Their ability to form stable chelate complexes with metal centers, combined with the chiral environment provided by their stereocenters, makes them highly effective in inducing enantioselectivity. This compound fits this structural motif and serves as an excellent candidate for the development of chiral catalysts.

The synthesis of transition metal complexes with chiral β-amino alcohol ligands is typically straightforward. The ligand can be reacted with a suitable metal precursor, often a metal halide or a metal-arene complex. For instance, ruthenium catalysts for asymmetric transfer hydrogenation are commonly prepared by reacting a ligand with a ruthenium dimer such as [RuCl2(p-cymene)]2 in an alcohol solvent, often with refluxing. nih.gov The amino and alcohol groups of the ligand coordinate to the metal center, forming a stable five-membered chelate ring.

The general procedure involves:

Dissolving the metal precursor (e.g., [RuCl2(p-cymene)]2, [Rh(COD)Cl]2, or an iridium equivalent) in a suitable solvent like isopropanol (B130326) or dichloromethane.

Adding the chiral amino alcohol ligand, such as this compound.

Stirring the mixture, sometimes with heating, to allow for the formation of the metal-ligand complex. The resulting complex can either be isolated or generated in situ for immediate use in a catalytic reaction.

The catalytic performance of a metal complex is highly dependent on the steric and electronic properties of its ligands. The structure of this compound offers several points for modification to "tune" its behavior for a specific reaction.

N-Substitution: The benzyl (B1604629) group on the nitrogen atom provides significant steric bulk, which is a key factor in creating a well-defined chiral pocket around the metal's active site. Modifying this substituent can influence enantioselectivity. For instance, increasing the steric hindrance can lead to higher enantiomeric excess (ee) in some reactions. Studies on related systems have shown that N-protection with a benzyl group can significantly improve the enantiomeric ratio in hydrogenation reactions. acs.org

Backbone Rigidity: The enantioselectivity of amino alcohol ligands is often enhanced when their structure is more rigid. While the phenylethyl backbone of the title compound is relatively flexible, incorporating similar chiral scaffolds into more rigid systems, such as an indane ring, has been shown to be very important for achieving good enantioselectivities in ruthenium-catalyzed transfer hydrogenation. nih.gov

By systematically altering these features, ligands can be optimized to maximize both the reaction rate (activity) and the preference for one enantiomeric product (enantioselectivity).

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for producing chiral alcohols from prochiral ketones. Catalysts based on transition metals like ruthenium, rhodium, and iridium, paired with chiral ligands, are central to this field. ajchem-b.comrsc.org Chiral β-amino alcohols are among the most successful ligand classes for these transformations, particularly for the ATH of ketones using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. sigmaaldrich.com

While specific data for a catalyst using this compound as the ligand is not prominently documented, the performance of structurally similar catalysts provides a strong indication of its potential. Ruthenium complexes with other chiral β-amino alcohol ligands have demonstrated excellent efficacy in the ATH of various aromatic ketones.

| Substrate (Aryl Ketone) | Chiral Ligand | Metal | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | (1S,2R)-1-Amino-2-indanol | Ru | >95 | 82 |

| Propiophenone | (1S,2R)-1-Amino-2-indanol | Ru | >95 | 82 |

| 4-Chloroacetophenone | (1S,2R)-1-Amino-2-indanol | Ru | >95 | 80 |

| Acetophenone | Chiral Spiro Iridium Catalyst | Ir | >99 | up to 99.9 |

Table 2: Representative results for the asymmetric transfer hydrogenation (ATH) of ketones using catalysts based on chiral β-amino alcohols and related systems. nih.govresearchgate.net

Given these results, it is anticipated that a ruthenium complex of this compound would also serve as an effective catalyst for the asymmetric transfer hydrogenation of aryl ketones, yielding the corresponding chiral secondary alcohols with good to high enantioselectivity.

Applications in Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral amino alcohols and their derivatives are frequently employed as catalysts or ligands in these transformations. While the potential for this compound to act as a catalyst in reactions such as asymmetric aldol (B89426) or Michael additions can be inferred from the broader class of chiral β-amino alcohols, specific studies detailing its efficacy and substrate scope in these reactions are not readily found. The structural motifs of a primary alcohol and a secondary amine offer potential sites for interaction and activation of substrates, which is a key principle in organocatalysis for C-C bond formation.

A closely related compound, (S)-2-(dibenzylamino)-3-phenylpropanal, which can be synthesized from this compound, has been utilized as a chiral auxiliary. bris.ac.uk This suggests a potential role for the parent amino alcohol in related synthetic strategies where it could be temporarily incorporated to direct the stereochemical outcome of a carbon-carbon bond-forming reaction, after which it would be cleaved and potentially recovered. However, direct catalytic applications of this compound in these reactions are not well-documented.

As an Organocatalyst in Enantioselective Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohols are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions.

In the realm of direct asymmetric organocatalysis, chiral primary and secondary amino alcohols can catalyze a variety of transformations. The fundamental catalytic cycle often involves the condensation of the amine with a carbonyl compound to form a chiral enamine or iminium ion intermediate. This activation strategy lowers the energy barrier for subsequent reactions and allows for facial discrimination, leading to an enantiomerically enriched product.

While this is a well-established principle for many chiral amino alcohols, specific and detailed reports on the successful application of this compound as a direct organocatalyst in common enantioselective reactions are scarce in the scientific literature. Its structural features, including the benzyl group on the nitrogen and the phenyl group on the adjacent carbon, would be expected to influence the steric environment of the catalytic pocket and, consequently, the stereochemical outcome of the reaction.

The general mechanism for organocatalysis by chiral amino alcohols involves several key steps. In a typical reaction with a carbonyl compound, the secondary amine of this compound could reversibly form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with an electrophile. The stereochemistry of the product is dictated by the facial selectivity imposed by the chiral catalyst, which shields one face of the enamine intermediate.

As a Chiral Building Block for Complex Molecules

Chiral molecules derived from the chiral pool, such as amino acids and their derivatives, are invaluable starting materials for the synthesis of complex, stereochemically defined molecules. This compound, being derived from L-phenylalanine, is a prime candidate for use as a chiral building block.

This compound can serve as a precursor for the synthesis of other chiral amines and alcohols. The existing stereocenter can be used to induce stereoselectivity in the formation of new stereocenters. For instance, the hydroxyl group can be modified or replaced, and the amino group can be further functionalized or debenzylated to yield a primary amine. These transformations would produce new chiral 1,2-amino alcohols or related structures that are important motifs in many biologically active molecules and chiral ligands. However, specific, and widely adopted synthetic routes that utilize this compound as a starting material for a broad range of other chiral amines and alcohols are not extensively reported.

Macrocycles are large cyclic molecules that are of significant interest in drug discovery and materials science. The synthesis of stereochemically defined macrocycles often relies on the use of chiral building blocks to control the three-dimensional structure of the final molecule. The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potentially useful component for the construction of macrocyclic structures, such as cyclic peptides or polyesters.

Precursor for Nitrogen-Containing Heterocycles

This compound serves as a valuable chiral building block in the synthesis of various nitrogen-containing heterocycles. Its inherent stereochemistry, derived from the parent amino acid L-phenylalanine, makes it a strategic starting material for the asymmetric synthesis of these cyclic compounds. A prominent application of this amino alcohol is in the preparation of chiral oxazolidin-2-ones, which are important scaffolds in medicinal chemistry and chiral auxiliaries in asymmetric synthesis.

The synthetic strategy typically involves the cyclization of the amino alcohol functionality. This transformation can be achieved through various reagents that provide the necessary carbonyl group for the formation of the oxazolidinone ring. The general pathway involves the reaction of the amino alcohol with a suitable carbonylating agent, such as phosgene, chloroformates, or diethyl carbonate, leading to the formation of the five-membered heterocyclic ring.

While direct cyclization of this compound is a viable route, a common approach involves starting from L-phenylalanine. The amino acid is first reduced to the corresponding amino alcohol, (S)-2-amino-3-phenyl-1-propanol. Subsequent N-benzylation yields this compound. This intermediate can then be cyclized to afford the corresponding N-benzyl oxazolidinone.

A notable example is the synthesis of (S)-4-benzyl-2-oxazolidinone, a widely used chiral auxiliary. The synthesis often commences with the reduction of L-phenylalanine to (S)-2-amino-3-phenyl-1-propanol. guidechem.com This amino alcohol is then subjected to cyclization with a carbonylating agent. For instance, reaction with diethyl carbonate in the presence of a base can yield the desired (S)-4-benzyl-2-oxazolidinone. google.comgoogle.com The N-benzyl derivative, (S)-3-benzyl-4-benzyloxazolidin-2-one, can be synthesized from the N-benzylated amino alcohol precursor.

The following table summarizes a typical synthetic sequence for the preparation of a chiral oxazolidinone from a precursor structurally related to this compound.

| Starting Material | Reaction Step | Product | Key Reagents/Conditions | Yield |

|---|---|---|---|---|

| L-phenylalanine | Reduction of Carboxylic Acid | (S)-2-amino-3-phenyl-1-propanol | LiAlH4 in THF | High |

| (S)-2-amino-3-phenyl-1-propanol | Cyclization | (S)-4-benzyl-2-oxazolidinone | Diethyl carbonate, Base | High |

The research in this area highlights the utility of amino alcohols derived from natural sources for constructing complex and stereochemically defined heterocyclic systems. The ability to readily convert this compound and its analogues into valuable chiral heterocycles underscores their importance in synthetic organic chemistry.

Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline on the mechanistic investigations of reactions mediated by this particular compound.

General principles of asymmetric catalysis by chiral amino alcohols suggest potential reaction pathways and modes of stereoinduction. However, without specific experimental or computational studies for "this compound", any detailed discussion would be speculative and would not meet the required standard of scientific accuracy based on published research findings.

For a comprehensive understanding, further experimental and computational research focused directly on the catalytic behavior of "this compound" would be necessary.

Computational and Theoretical Studies on S 2 Benzylamino 3 Phenyl 1 Propanol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (S)-2-benzylamino-3-phenyl-1-propanol and how this structure influences its function, particularly when it acts as a chiral ligand in a catalytic system. The flexibility of the molecule, arising from several rotatable single bonds, means it can exist in numerous conformations, each with a different potential energy.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational space. nih.gov Techniques like dihedral driver calculations can systematically rotate specific bonds to map the potential energy surface and identify stable, low-energy conformers. For structurally related L-phenylalanine derivatives, studies have shown that conformations can be categorized as "unfolded" or "folded," depending on the spatial relationship between the aromatic rings and the amino acid backbone. researchgate.net These conformational preferences are governed by a delicate balance of steric hindrance and stabilizing non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl and amino groups.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O-C1-C2-N | Defines the position of the hydroxyl and amino groups | Influences potential for intramolecular hydrogen bonding |

| C1-C2-C3-C(phenyl) | Torsion of the phenylpropyl backbone (Chi1) | Determines the orientation of the side-chain phenyl group |

| C2-N-C(benzyl)-C(phenyl) | Torsion of the N-benzyl group | Dictates the position of the benzyl (B1604629) substituent relative to the chiral backbone |

This table is illustrative, showing the key torsional angles that would be investigated in a typical conformational analysis.

The results of such analyses are crucial for understanding how the ligand might pre-organize itself before binding to a metal center or interacting with a substrate. copernicus.org

DFT Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide valuable data on orbital energies, charge distribution, and various reactivity descriptors. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Another important aspect is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be the most electron-rich, nucleophilic sites.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Propensity to accept electrons |

These descriptors are commonly calculated in DFT studies to predict and compare the reactivity of different molecules or conformers. nih.govasrjetsjournal.org

These calculations are vital for understanding how the electronic properties of the ligand influence its coordination to a metal and its role in activating substrates during a catalytic cycle.

Prediction of Stereoselectivity in Catalytic Systems

A primary application of chiral ligands like this compound is in asymmetric catalysis, where the goal is to produce one enantiomer of a product in excess over the other. Computational chemistry provides a powerful means to predict and rationalize the stereoselectivity of such reactions. rsc.orgrsc.org The enantiomeric ratio (er) is determined by the difference in the free energy of the transition states leading to the (R) and (S) products (ΔΔG‡).

To predict stereoselectivity, computational chemists model the entire reaction mechanism, locating the structures of all intermediates and, most importantly, the stereodetermining transition states. rsc.org By calculating the relative free energies of the competing transition states (e.g., pro-R and pro-S), the expected enantiomeric excess can be estimated. This process is computationally demanding because even small energy differences (less than 2 kcal/mol) can lead to high selectivity, requiring a high level of theoretical accuracy. rsc.org

For a catalyst system involving this compound, the process would involve:

Building a Model of the Active Catalyst: This could be the ligand coordinated to a metal ion.

Modeling Substrate Coordination: Determining how the reactant molecule binds to the catalyst.

Locating Transition States: Identifying the transition state structures for the formation of both product enantiomers. This often requires exploring multiple reaction pathways and catalyst conformations. rsc.org

Calculating Free Energies: Computing the Gibbs free energies of the transition states to determine the height of the activation barriers.

These models allow researchers to understand the origin of stereoselectivity by analyzing the interactions in the transition state. For instance, steric clashes or favorable non-covalent interactions between the chiral ligand and the substrate in one transition state but not the other can explain why one pathway is favored. nih.gov

Ligand-Substrate Interactions and Catalyst Design

Computational studies are instrumental in the rational design of new catalysts. rsc.orgmdpi.com By understanding the specific interactions between a ligand and a substrate within the active site of a catalyst, modifications can be proposed to enhance reactivity and selectivity. pnnl.gov

In the context of a catalyst derived from this compound, computational methods can be used to visualize and quantify the crucial non-covalent interactions (NCIs) that govern the catalytic process. nih.govnih.gov These interactions can include:

Hydrogen Bonding: Between the ligand's OH or NH groups and the substrate.

Steric Repulsion: Unfavorable interactions that can block certain reaction pathways.

π-π Stacking: Interactions between the aromatic rings of the ligand and an aromatic substrate.

Cation-π Interactions: Between a positively charged part of the substrate/catalyst and an aromatic ring.

Table 3: Common Computational Methods for Analyzing Ligand-Substrate Interactions

| Method | Information Provided | Application in Catalyst Design |

| Quantum Theory of Atoms in Molecules (QTAIM) | Identifies and characterizes chemical bonds and non-covalent interactions based on electron density topology. | Quantifies the strength of hydrogen bonds or other stabilizing interactions in a transition state. |

| Non-Covalent Interaction (NCI) Plot | Visualizes regions of steric repulsion, van der Waals forces, and hydrogen bonding in real space. | Helps to intuitively understand how the ligand's shape guides the substrate into a specific orientation. |

| Energy Decomposition Analysis (EDA) | Partitions the total interaction energy into components like electrostatic, Pauli repulsion, and orbital interaction terms. | Determines whether selectivity is driven by steric blocking or attractive electronic forces. |

By analyzing these interactions for a given reaction, researchers can form hypotheses about how to improve the catalyst. For example, if a steric clash is found to be responsible for low selectivity, the ligand could be modified to remove the bulky group. Conversely, if a specific hydrogen bond is identified as key to high selectivity, the ligand could be redesigned to strengthen this interaction. nih.govnih.gov This iterative cycle of computational prediction and experimental validation accelerates the discovery of new and improved catalytic systems. rsc.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The future development of synthetic routes for (S)-2-benzylamino-3-phenyl-1-propanol and related chiral amino alcohols is geared towards enhancing efficiency, sustainability, and scalability. While traditional methods often rely on the reduction of corresponding amino acids or their derivatives, emerging strategies focus on biocatalysis and green chemistry principles to minimize environmental impact and improve economic feasibility. chemistryjournals.netwalisongo.ac.id

Biocatalytic Approaches: Enzymatic and whole-cell biotransformations represent a significant frontier. mdpi.comnih.gov The use of engineered amine dehydrogenases (AmDHs), for instance, allows for the direct asymmetric reductive amination of α-hydroxy ketones with ammonia (B1221849) as the amino donor under mild conditions. frontiersin.orgnih.govacs.org This approach offers high enantioselectivity (>99% ee) and avoids the use of harsh chemical reagents. nih.gov Future work will likely focus on expanding the substrate scope of these enzymes and optimizing fermentation and biotransformation processes for industrial-scale production. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis (e.g., AmDH) | Enzymatic reductive amination of hydroxy-ketones. | High enantioselectivity, mild conditions, uses ammonia directly. frontiersin.orgnih.gov | Enzyme engineering, process optimization, substrate scope expansion. |

| Green Catalysis | Use of recyclable catalysts, benign solvents, and atom-economical reactions. chemistryjournals.netresearchgate.net | Reduced waste, lower environmental impact, improved safety. walisongo.ac.id | Development of novel catalysts, use of renewable feedstocks. |

| Asymmetric Reductive Amination | Direct conversion of ketones to chiral amines using catalysts with tunable ligands. | High efficiency, broad substrate scope, single-step synthesis of key intermediates. | Ligand design, catalyst optimization. |

Expansion of Catalytic Scope

Derivatives of this compound are primarily used as chiral ligands in asymmetric catalysis. Future research aims to significantly broaden the range of chemical transformations that can be effectively catalyzed by systems based on this scaffold. The versatility of the amino alcohol structure allows for its incorporation into various ligand classes, each tailored for specific catalytic applications.

The focus is on designing ligands for challenging reactions where high stereocontrol is difficult to achieve. This includes applications in:

Carbon-Carbon Bond Formation: Developing ligands for enantioselective additions of organometallic reagents (e.g., diethylzinc) to aldehydes and ketones. rsc.org

Asymmetric Hydrogenation: Creating catalysts for the reduction of prochiral ketones and imines, a fundamental transformation in the synthesis of chiral alcohols and amines.

Cross-Coupling Reactions: Designing robust ligands for stereoselective cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Integration into Flow Chemistry and Automation

The integration of synthetic processes into continuous flow and automated systems is a major trend in modern chemical manufacturing, offering improved safety, consistency, and scalability. nih.govrsc.orgacs.org Future research will focus on adapting the synthesis of this compound and its use in catalytic reactions to these advanced platforms.

Continuous Flow Synthesis: Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or sensitive reactions. researchgate.netmdpi.com Developing flow-based protocols for the synthesis of the title compound or its derivatives can lead to higher yields, improved purity, and safer operation. nih.gov The use of packed-bed reactors containing immobilized catalysts or enzymes is a key area of interest, as it simplifies product purification and allows for catalyst recycling. researchgate.net

Automated Synthesis Platforms: Automated systems, which use robotics and pre-packed reagent cartridges, can accelerate the discovery and optimization of new ligands and catalysts. youtube.com By automating the synthesis of derivatives of this compound, researchers can rapidly create and screen libraries of new ligands to identify optimal candidates for specific asymmetric transformations. This high-throughput approach can significantly shorten the development timeline for new catalytic processes.

Exploration of New Derivatization Strategies

The effectiveness of a chiral ligand is highly dependent on its structure. Future research will continue to explore novel derivatization strategies for this compound to create new classes of ligands with enhanced performance and broader applicability. The presence of both a hydroxyl and a secondary amine group provides two reactive sites for modification.

Key Derivatization Approaches:

Phosphoramidites: The conversion of the hydroxyl group into a phosphoramidite (B1245037) is a well-established strategy for creating powerful monodentate ligands for a range of transition-metal-catalyzed reactions, including conjugate additions and hydrogenations. mdpi.comwikipedia.org Future work will involve synthesizing novel phosphoramidites with varied steric and electronic properties. researchgate.net

N,O-Ligands: The amino and alcohol groups can coordinate to a metal center, forming a bidentate N,O-ligand. The benzyl (B1604629) group on the nitrogen can be modified or replaced to fine-tune the steric environment around the metal.

Oxazolines: The amino alcohol can be a precursor to chiral oxazoline (B21484) ligands, which are widely used in asymmetric catalysis.

Immobilization: Anchoring the ligand to a solid support, such as a polymer resin, facilitates catalyst separation and recycling, which is particularly advantageous for large-scale applications and flow chemistry. nih.gov

The modular nature of these derivatization strategies allows for the systematic tuning of the ligand's properties to match the requirements of a specific catalytic reaction. nih.gov

| Derivative Class | Modification Site(s) | Potential Catalytic Applications | Key Advantage |

|---|---|---|---|

| Phosphoramidite Ligands | Hydroxyl group | Asymmetric hydrogenation, conjugate addition, allylic alkylation. wikipedia.org | High enantioselectivity, modular synthesis. mdpi.com |

| N,O-Bidentate Ligands | Amino and Hydroxyl groups | Lewis acid catalysis, addition of organometallics to carbonyls. | Strong metal chelation, well-defined catalytic pocket. |

| Thiourea Derivatives | Amino group | Bifunctional organocatalysis, hydrogen-bond-directed catalysis. rsc.org | Dual activation modes, metal-free catalysis. |

| Immobilized Ligands | Attachment via a linker | Continuous flow processes, large-scale synthesis. nih.gov | Facile catalyst recovery and reuse. |

Synergistic Catalysis Involving this compound Based Systems

Synergistic catalysis, where two or more distinct catalysts work in concert to promote a single transformation, represents a powerful strategy for achieving reactions that are not feasible with a single catalyst. drugmoneyart.com Future research will likely explore the incorporation of chiral ligands derived from this compound into such cooperative catalytic systems.

This can involve several modes of action:

Dual Metal Catalysis: A system where two different metal catalysts, one of which may bear a ligand derived from the title compound, activate different components of the reaction.

Organo-Metal Catalysis: Combining a chiral organocatalyst with a transition metal complex. For instance, a derivative of this compound could act as a Brønsted acid or base, while a metal catalyst activates another substrate. researchgate.net

Chemo-Enzymatic Cascades: Integrating a metal-catalyzed step using a ligand from this compound with an enzymatic transformation in a one-pot cascade process. nih.gov This combines the broad reaction scope of transition metal catalysis with the high selectivity of biocatalysis.

These advanced catalytic systems hold the potential to unlock novel synthetic pathways and provide access to complex chiral molecules with high efficiency and stereocontrol. nih.govresearchgate.net The development of ligands that can operate effectively in these multicatalyst environments is a key challenge and a promising direction for future research.

Q & A

Q. What are the common synthetic routes for (S)-2-benzylamino-3-phenyl-1-propanol, and what reagents are typically employed?

The synthesis of this compound often involves multi-step reactions, including:

- Reductive amination : Benzylamine derivatives react with ketones or aldehydes in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) to form secondary amines.

- Chiral resolution : Use of chiral auxiliaries or catalysts to achieve enantioselectivity, as the (S)-configuration is critical for stereochemical integrity .

- Protection-deprotection strategies : Temporary protection of functional groups (e.g., using Boc or Fmoc groups) to prevent side reactions during synthesis . Key reagents include lithium aluminum hydride (LiAlH4) for reductions and potassium permanganate (KMnO4) for controlled oxidations .

Q. How can researchers verify the stereochemical purity of this compound?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and measure enantiomeric excess (ee).

- Polarimetry : Compare optical rotation values with literature data for the (S)-enantiomer.

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the benzyl, phenyl, and propanol backbone. Key signals include the hydroxyl proton (~1–5 ppm) and aromatic protons (6.5–7.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (331.45 g/mol) and fragmentation patterns .

- IR spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, amine N-H bend at 1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Discrepancies in melting points (e.g., 32–34°C vs. other reports) may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Purity issues : Validate via HPLC (>98% purity) or recrystallization in solvents like ethyl acetate/hexane.

- Cross-referencing : Compare data from peer-reviewed journals over supplier catalogs, which may lack rigorous validation .

Q. What strategies optimize enantioselective synthesis of this compound for scalable research?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to enhance ee.

- Continuous flow reactors : Improve reaction control and reduce racemization risks compared to batch processes .

- Computational modeling : Predict transition states and optimize reaction pathways using DFT calculations .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Enzyme inhibition studies : Test against proteases or kinases using fluorogenic substrates.

- Molecular docking : Simulate binding to targets (e.g., G-protein-coupled receptors) via software like AutoDock.

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .

Q. What are the key challenges in maintaining stability during long-term storage of this compound?

- Light sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent oxidation.

- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers.

- Degradation analysis : Monitor via stability-indicating HPLC methods at intervals .

Methodological & Data Management Questions

Q. How should researchers address reproducibility issues in synthetic protocols?

- Detailed documentation : Report exact equivalents, reaction times, and purification steps.

- Open data sharing : Deposit protocols in repositories like Zenodo or ChemRxiv for peer validation .

- Inter-laboratory validation : Collaborate to test protocols across different settings .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and bioavailability.

- Quantum chemistry software : Gaussian or ORCA for optimizing molecular geometry and electronic properties .

Q. How can researchers leverage this compound as a chiral building block in medicinal chemistry?

- Peptidomimetic design : Incorporate into β-turn structures to modulate peptide stability.

- Prodrug synthesis : Functionalize the hydroxyl or amine groups for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.